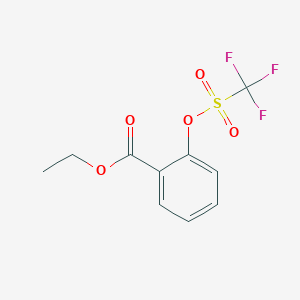

Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate

Descripción general

Descripción

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate is a chemical compound with the molecular formula C10H9F3O5S. It is known for its unique structural properties, which include a trifluoromethylsulfonyloxy group attached to a benzoate ester. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-hydroxybenzoate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of ethyl 2-(trifluoromethylsulfonyloxy)benzoate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters to achieve consistent product quality .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethylsulfonyloxy (–OSO₂CF₃) group is highly electron-withdrawing, facilitating nucleophilic substitution (SN2 or SN1) at the adjacent carbon. This reactivity is exploited in cross-coupling and functional group transformations.

Key Findings:

- Grignard Reagent Reactions : Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate reacts with (trimethylsilyl)methylmagnesium chloride in Et₂O at –30°C to form bicyclic ketones via tandem nucleophilic substitution and cyclization .

- Phosphine Substitution : Photostimulated reactions with Ph₂P⁻ ions in liquid ammonia yield 2-(diphenylphosphino)benzoic acid derivatives via a single-electron transfer (SET) mechanism (SRN1 pathway) .

Mechanistic Insight :

- The SRN1 mechanism involves electron transfer from the nucleophile (e.g., Ph₂P⁻) to the substrate, generating a radical anion intermediate. Subsequent fragmentation and chain propagation yield substitution products .

- Inhibition by TEMPO (a radical scavenger) and m-dinitrobenzene (electron acceptor) confirms the radical-based pathway .

Electrophilic Aromatic Substitution

The electron-withdrawing –OSO₂CF₃ group activates the benzene ring toward electrophilic substitution at specific positions.

Key Findings:

- Sulfoxide Activation : In Pummerer-type reactions, the sulfonyloxy group facilitates electrophilic activation, enabling aromatic substitution with electron-rich arenes .

- Regioselectivity : Substitution occurs preferentially at the para position relative to the ester group due to steric and electronic effects .

| Electrophile | Conditions | Products |

|---|---|---|

| mCPBA (oxidizing agent) | CH₂Cl₂, RT | Sulfonium ion intermediates |

| TfOH (acid catalyst) | Polar aprotic solvents, 0–25°C | Aryl sulfones or sulfonamides |

Mechanistic Insight :

- Oxidative activation of the sulfoxide generates a thionium ion, which undergoes electrophilic aromatic substitution with nucleophiles .

Reduction Reactions

The ester moiety in this compound can be selectively reduced to primary alcohols.

Key Findings:

- LiAlH₄ Reduction : The ester group is reduced to a benzyl alcohol derivative, while the –OSO₂CF₃ group remains intact .

- Catalytic Hydrogenation : Pd/C under H₂ atmosphere reduces the ester to the corresponding alcohol, often in quantitative yields .

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | 2-(Triflyloxy)benzyl alcohol | 85% |

| Pd/C, H₂ | MeOH/EtOAc, RT | 2-(Triflyloxy)benzyl alcohol | >90% |

Cross-Coupling Reactions

The –OSO₂CF₃ group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Findings:

- Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

- Buchwald-Hartwig Amination : Coupling with primary amines produces aryl amines .

| Reaction Type | Catalyst/Reagents | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, K₂CO₃, DMF | Ethyl 2-arylbenzoate | 65–80% |

| Buchwald-Hartwig | CuI, K₂CO₃, DMF (150°C) | Ethyl 2-(arylamino)benzoate | 48–96% |

Comparative Reactivity

The reactivity of this compound is distinct from analogs due to the –OSO₂CF₃ group:

| Compound | Leaving Group | Reactivity Toward SN2 |

|---|---|---|

| Ethyl 2-(tosyloxy)benzoate | –OSO₂C₆H₄CH₃ | Moderate |

| Ethyl 2-(methanesulfonyloxy)benzoate | –OSO₂CH₃ | Low |

| Ethyl 2-(triflyloxy)benzoate | –OSO₂CF₃ | High |

Key Insight :

The –OSO₂CF₃ group’s strong electron-withdrawing nature and stability of the triflate anion make it superior in nucleophilic substitution compared to tosyl or mesyl groups.

Aplicaciones Científicas De Investigación

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound can be used in biochemical assays and as a reagent in the modification of biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 2-(trifluoromethylsulfonyloxy)benzoate involves its reactivity with various nucleophiles and reducing agents. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can be reduced to an alcohol, which can further participate in various chemical transformations .

Comparación Con Compuestos Similares

Ethyl 2-(trifluoromethylsulfonyloxy)benzoate can be compared with other similar compounds, such as:

Ethyl 2-(methanesulfonyloxy)benzoate: Similar structure but with a methanesulfonyloxy group instead of a trifluoromethylsulfonyloxy group.

Ethyl 2-(tosyloxy)benzoate: Contains a tosyloxy group, which is less electron-withdrawing compared to the trifluoromethylsulfonyloxy group.

Ethyl 2-(bromosulfonyloxy)benzoate: Features a bromosulfonyloxy group, which has different reactivity and stability compared to the trifluoromethylsulfonyloxy group.

These comparisons highlight the unique reactivity and applications of ethyl 2-(trifluoromethylsulfonyloxy)benzoate in various fields of research and industry.

Actividad Biológica

Ethyl 2-(trifluoromethyl sulfonyloxy) benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the introduction of the trifluoromethyl sulfonyloxy group onto a benzoate framework. The general synthetic route can be summarized as follows:

- Starting Materials : Methyl 2-iodobenzoate and trifluoromethanesulfonic acid are common starting materials.

- Reagents : mCPBA (meta-Chloroperbenzoic acid) is often used for oxidation processes.

- Reaction Conditions : The reaction is conducted under controlled temperature and solvent conditions, typically in dichloromethane (CH₂Cl₂).

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antifungal and Antimicrobial Properties

This compound has shown promising antifungal activity. In vitro studies indicate that it exhibits significant inhibition against various fungal strains, including Zymoseptoria tritici and Leptosphaeria nodorum. The effective concentration for growth inhibition (EC50) was reported to be lower than that of established antifungal agents, suggesting enhanced potency.

| Compound | EC50 (ppb) | Reference |

|---|---|---|

| This compound | 2.8 (Z. tritici) | |

| UK-2A | 5.3 (Z. tritici) | |

| UK-2A | 11.3 (L. nodorum) |

The mechanism by which this compound exerts its biological effects appears to involve disruption of mitochondrial function in fungal cells, leading to impaired energy metabolism and cell death. Studies have indicated that the compound affects mitochondrial electron transport, with IC50 values indicating strong inhibitory activity compared to other compounds in its class.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the trifluoromethyl sulfonyloxy group in enhancing biological activity. Variations in the benzene ring substituents significantly influence the compound's efficacy:

- Trifluoromethyl Group : Essential for increasing lipophilicity and enhancing membrane permeability.

- Benzoate Structure : Modifications at various positions on the benzoate ring can lead to increased or decreased antifungal activity.

Case Study 1: Antifungal Efficacy

In a comparative study, this compound was tested against multiple fungal pathogens. The results demonstrated superior activity compared to traditional antifungals, with notable effectiveness observed in both in vitro and in planta models.

Case Study 2: In Vivo Applications

Further research has explored the application of this compound in agricultural settings, particularly as a fungicide. Field trials indicated that plants treated with this compound showed reduced disease incidence and improved yield compared to untreated controls.

Propiedades

IUPAC Name |

ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O5S/c1-2-17-9(14)7-5-3-4-6-8(7)18-19(15,16)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPKUXGAEQOPME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374561 | |

| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179538-97-7 | |

| Record name | Ethyl 2-(trifluoromethylsulfonyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 179538-97-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.